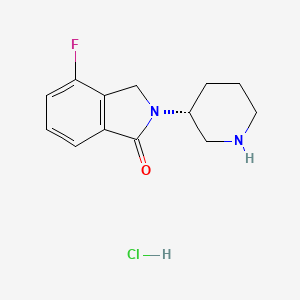

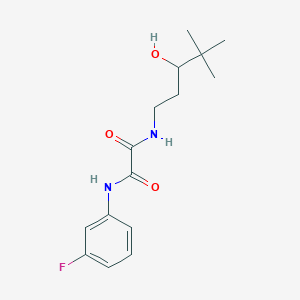

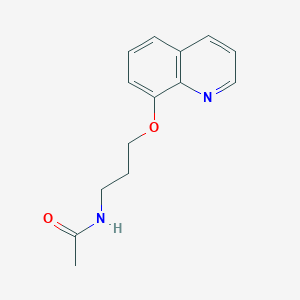

(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” belongs to a class of compounds known as isoindolinones . Isoindolinones are versatile materials extensively used in scientific research and offer immense potential in drug discovery, organic synthesis, and medicinal chemistry due to their unique structural properties.

Scientific Research Applications

Synthesis and Chemical Properties :

- Yoshida et al. (2014) developed a practical and scalable synthetic route for a compound closely related to (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. This synthesis involves significant improvements over previous methods, including the use of more stable intermediates and avoiding the need for column chromatography (Yoshida et al., 2014).

- Benaka Prasad et al. (2018) synthesized a structurally similar compound and characterized its structure through various techniques like X-ray diffraction, IR, and NMR. The synthesized compound was also evaluated for antiproliferative activity (Benaka Prasad et al., 2018).

Biological Activity and Pharmacological Potential :

- Kucukoglu et al. (2019) investigated a series of compounds, including ones structurally related to (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are targeted in diseases like glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2019).

- Basappa et al. (2004) developed a simple and efficient method for the synthesis of 1,2-benzisoxazole analogues, including a compound similar to (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. These compounds were found to be potent acetylcholinesterase inhibitors (Basappa et al., 2004).

Pharmacokinetics and Metabolism Studies :

- Umehara et al. (2009) conducted a study on the metabolites of a closely related compound in human urine, plasma, and feces. This research helps in understanding the pharmacokinetics and metabolism of such compounds in the human body (Umehara et al., 2009).

Chemical Reactions and Interactions :

- Mancini et al. (1999) explored the kinetics of reactions involving compounds similar to (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. This study provides insights into the behavior of such compounds under different experimental conditions (Mancini et al., 1999).

Safety and Hazards

The safety data sheet for a similar compound, “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that contact with skin should be avoided . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name |

4-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXMUNXJNDJBFI-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)

![2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole](/img/structure/B2535415.png)

![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)

![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)